molecular formula C14H25NO6 B13495752 2-((tert-Butoxycarbonyl)amino)-5,6-dihydroxycyclooctane-1-carboxylic acid

2-((tert-Butoxycarbonyl)amino)-5,6-dihydroxycyclooctane-1-carboxylic acid

Cat. No.: B13495752
M. Wt: 303.35 g/mol
InChI Key: HHEOCLUZVABRNL-UHFFFAOYSA-N
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Description

2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid is a complex organic compound characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of an amino group with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated synthesis equipment, controlled reaction environments, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The BOC group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of free amines.

Scientific Research Applications

2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid involves its interaction with specific molecular targets. The BOC group serves as a protecting group for the amino functionality, allowing selective reactions to occur at other sites of the molecule. Upon deprotection, the free amine can participate in various biochemical reactions, potentially interacting with enzymes and receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(tert-butoxy)carbonyl]amino}-5,6-dihydroxycyclooctane-1-carboxylic acid is unique due to its combination of a BOC-protected amino group and a dihydroxycyclooctane moiety

Properties

Molecular Formula

C14H25NO6

Molecular Weight

303.35 g/mol

IUPAC Name

5,6-dihydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid

InChI

InChI=1S/C14H25NO6/c1-14(2,3)21-13(20)15-9-5-7-11(17)10(16)6-4-8(9)12(18)19/h8-11,16-17H,4-7H2,1-3H3,(H,15,20)(H,18,19)

InChI Key

HHEOCLUZVABRNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C(CCC1C(=O)O)O)O

Origin of Product

United States

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